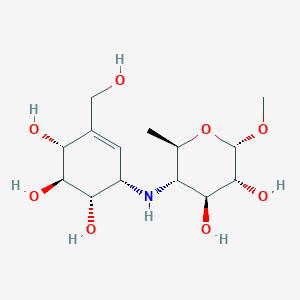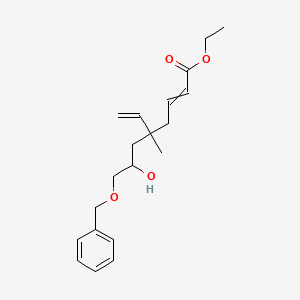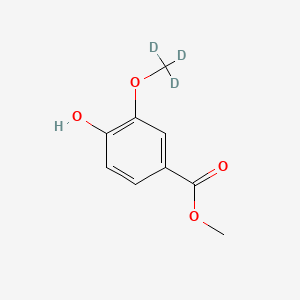
Acarviosin
説明
Acarviosin is a sugar composed of cyclohexitol linked to a 4-amino-4,6-dideoxy-D-glucopyranose . It is part of the potent α-amylase inhibitor acarbose and its derivatives . Acarviosin is a product of the degradation of acarbose by gut microbiota .
Synthesis Analysis
The synthesis of Acarviosin has been a subject of research. An improved synthesis of a hydroxylated ‘methyl β-acarviosin’ and efforts towards various deoxygenated versions of methyl β-acarviosin have been reported . A 1,3-linked variant of methyl β-acarviosin has also been synthesized .
Molecular Structure Analysis
Acarviosin has a complex molecular structure. It consists of 2 cyclic units connected by a glycosidic nitrogen linkage and is a structural analog of a disaccharide .
Chemical Reactions Analysis
Acarviosin is involved in various chemical reactions. It is a product of the degradation of acarbose by gut microbiota, and the glycoside hydrolase from gut bacteria Lactobacillus plantarum is able to hydrolyze acarbose to maltose and acarviosin .
Physical And Chemical Properties Analysis
Acarviosin has a molar mass of 335.353 g·mol−1 and a density of 1.488 g/mL . It is a sweet-tasting saccharide, and its relative sweetness often varies to a considerable degree .
科学的研究の応用
Secondary Metabolite Profiling : Acarviostatins, which include Acarviosin, were profiled as secondary metabolites secreted by Streptomyces coelicoflavus. These metabolites, including novel acarviostatin homologues, are significant for researching secondary metabolomics in microorganisms and plants, particularly in metabolic profiling of aminooligosaccharides and similar natural products (Geng, Meng, Bai, & Luo, 2008).
Molecular Synthesis Studies : Research has focused on synthesizing molecules related to Methyl Acarviosin, aiming to produce potential inhibitors for enzymes processing β-D-glucosidic linkages. This includes the synthesis of hydroxylated ‘methyl β-acarviosin’ and various deoxygenated versions (McDonough, Stick, Tilbrook, & Watts, 2004).
Pseudo-Disaccharide Derivative Synthesis : An Acarviosin analogue was synthesized for potential applications in biochemistry, highlighting the flexibility and potential of Acarviosin in various molecular configurations (Ogawa & Sugizaki, 1986).
Enzymatic Interaction Studies : The interaction of Acarviosin with human pancreatic alpha-amylase was studied, providing insights into the mechanistic pathway of Acarviosin-related inhibitors and their potential application in diabetes treatment (Li, Begum, Numao, Park, Withers, & Brayer, 2004).
Inhibitory Activity on Alpha-Amylase : Acarviosin-containing oligosaccharides have been identified as potent inhibitors of alpha-amylase, suggesting their potential use in therapeutic applications related to digestive enzymes (Geng, Qiu, Zhu, & Bai, 2008).
Chemical Modification and Inhibitory Activities : Various analogues of Methyl Acarviosin were synthesized and tested for their inhibitory activities, offering potential applications in pharmacology and enzymology (Shibata, Kosuge, Mizukoshi, & Ogawa, 1992).
Enzymatic Synthesis of Selective Inhibitors : Novel inhibitors using Acarviosine-glucose as a donor for enzyme reactions were synthesized, indicating potential applications in developing hypoglycemic agents (Young-Su Lee, Lee, Lee, Lee, Kim, Zhang, Withers, Kim, Lee, & Park, 2008).
作用機序
Safety and Hazards
特性
IUPAC Name |
(1S,2S,3R,6S)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO8/c1-5-8(11(19)13(21)14(22-2)23-5)15-7-3-6(4-16)9(17)12(20)10(7)18/h3,5,7-21H,4H2,1-2H3/t5-,7+,8-,9-,10+,11+,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHKERRGDZTZQJ-SHCNSHNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901106187 | |
| Record name | Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901106187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80943-41-5 | |
| Record name | Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80943-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901106187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Acarviosin interact with its target and what are the downstream effects?
A1: Acarviosin is a potent inhibitor of α-glucosidases, enzymes responsible for breaking down carbohydrates in the digestive system. [, ] It works by mimicking the structure of natural oligosaccharides and binding competitively to the active site of these enzymes. [, , ] This binding prevents the enzyme from breaking down dietary starch and disaccharides into glucose, effectively delaying glucose absorption and reducing postprandial hyperglycemia. [, ]
Q2: What is the structural characterization of Acarviosin?
A2: Acarviosin is a pseudodisaccharide composed of an unsaturated cyclitol moiety linked to 4-amino-4,6-dideoxy-α-D-glucopyranose via an N-glycosidic bond. [] Unfortunately, the provided research papers do not disclose the exact molecular formula, weight, or specific spectroscopic data for Acarviosin in isolation. The papers primarily focus on synthetic modifications and biological activity of Acarviosin analogs.
Q3: Can you describe the Structure-Activity Relationship (SAR) of Acarviosin?
A3: Modifications to the Acarviosin structure have significant impacts on its inhibitory activity, potency, and selectivity. [, , , , , , , ] For example:
- Introducing a 1,6-anhydro bridge in the sugar moiety of methyl Acarviosin significantly enhances its inhibitory activity against α-glucosidase. [, ]
- Replacing the hydroxyl group at the C-6′ position with an acetamido or amino group notably diminishes the inhibitory activity. []
- Synthesizing Acarviosin analogs with α-manno configuration results in compounds with varying inhibitory activities against α-mannosidase and α-glucosidase. [, ]
- Glycosylation of methyl β-Acarviosin at the C4′ position yields trisaccharide and tetrasaccharide derivatives that effectively inhibit cellulases. []
Q4: What is the historical context and what are some milestones in Acarviosin research?
A4: While the provided research papers primarily focus on synthetic aspects and SAR of Acarviosin and its analogs, they collectively contribute to the broader understanding and development of this compound as a therapeutic agent for managing diabetes. The synthesis of novel derivatives, exploration of glycosylation patterns, and investigation of structure-activity relationships represent important milestones in advancing Acarviosin research. These findings contribute valuable insights for designing and developing new and improved α-glucosidase inhibitors with enhanced potency, selectivity, and potentially, ways to circumvent resistance mechanisms.
Q5: Are there any cross-disciplinary applications and synergies in Acarviosin research?
A6: Yes, Acarviosin research exemplifies cross-disciplinary collaboration between organic chemistry, biochemistry, and pharmacology. [, , , , , , , , ] The synthesis of novel Acarviosin analogs relies heavily on organic chemistry expertise. [, , , , , , , ] Evaluating the inhibitory activity of these compounds requires biochemical assays with purified enzymes or cell lines. [, , , ] Ultimately, understanding the pharmacokinetic and pharmacodynamic properties necessitates collaborations with pharmacologists. This synergistic approach has been instrumental in advancing Acarviosin research from initial discovery to developing a clinically relevant drug.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







